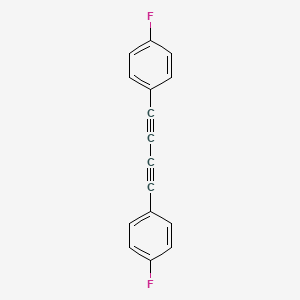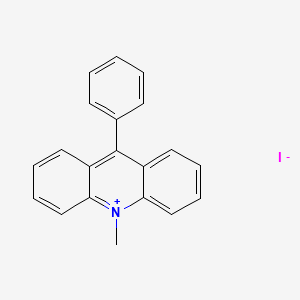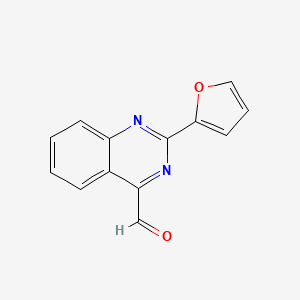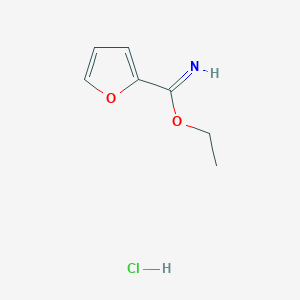
2-Furancarboximidic acid, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboximidic acid, ethyl ester, hydrochloride is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidic acid, ethyl ester, hydrochloride typically involves the esterification of 2-furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
2-Furancarboxylic acid+EthanolAcid Catalyst2-Furancarboximidic acid, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboximidic acid, ethyl ester, hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Furancarboxylic acid and ethanol.
Reduction: 2-Furancarboximidic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboximidic acid, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Furancarboximidic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The furan ring may also play a role in its biological activity by interacting with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furancarboxylic acid, ethyl ester
- 2-Furancarboxylic acid, propyl ester
- 2-Furancarboxylic acid, methyl ester
Uniqueness
2-Furancarboximidic acid, ethyl ester, hydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
54610-51-4 |
|---|---|
Molekularformel |
C7H10ClNO2 |
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
ethyl furan-2-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H |
InChI-Schlüssel |
QGPKNFLXLAUPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC=CO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



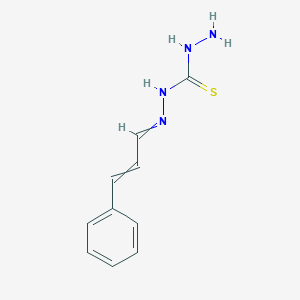

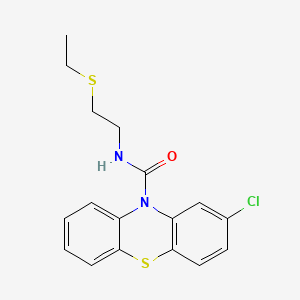
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)


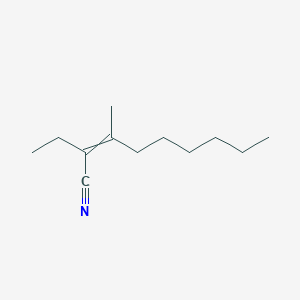

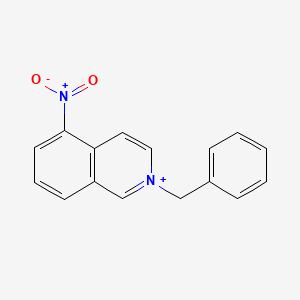
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
